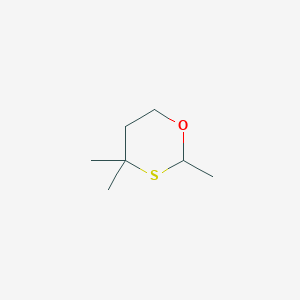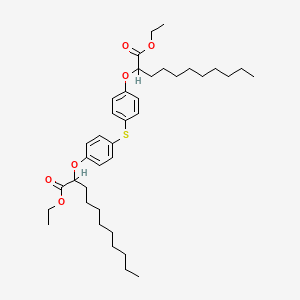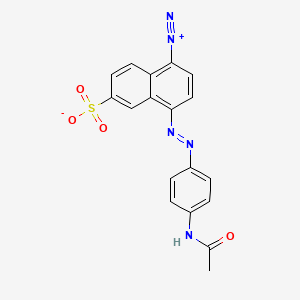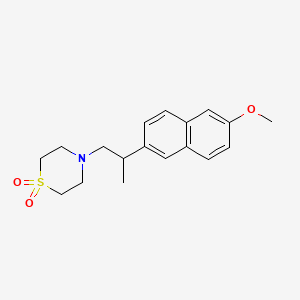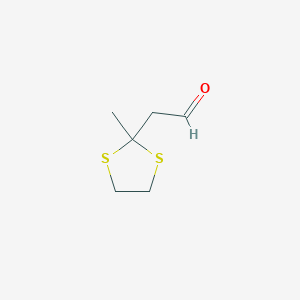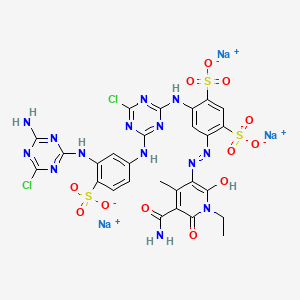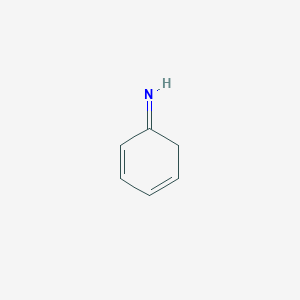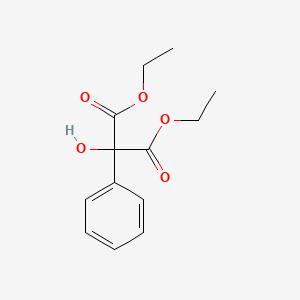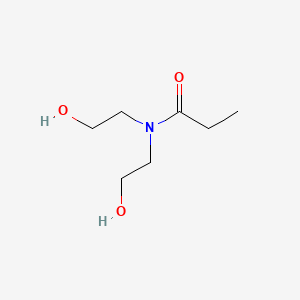
N-bis(2-hydroxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amides, C8-18, N,N-bis(hydroxyethyl) are a class of organic compounds characterized by the presence of amide groups with alkyl chains ranging from 8 to 18 carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amides, C8-18, N,N-bis(hydroxyethyl) typically involves the reaction of fatty acids or their esters with diethanolamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction can be represented as follows:
R-COOH+HOC2H4NH2C2H4OH→R-CONH2C2H4OH+H2O
where R represents the alkyl chain of the fatty acid .
Industrial Production Methods
In industrial settings, the production of these amides is often carried out in large reactors where fatty acids or their methyl esters are reacted with diethanolamine. The reaction is typically catalyzed by acidic or basic catalysts to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to achieve complete conversion .
Analyse Chemischer Reaktionen
Types of Reactions
Amides, C8-18, N,N-bis(hydroxyethyl) can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acid and diethanolamine.
Oxidation: These compounds can be oxidized to form corresponding amides with oxidized alkyl chains.
Substitution: The hydroxyl groups in the molecule can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Fatty acids and diethanolamine.
Oxidation: Oxidized amides.
Substitution: Substituted amides with modified alkyl chains.
Wissenschaftliche Forschungsanwendungen
Amides, C8-18, N,N-bis(hydroxyethyl) have a wide range of applications in scientific research and industry:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Employed in the preparation of biological buffers and as stabilizers in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical products, particularly in topical applications.
Industry: Widely used in the production of personal care products, detergents, and lubricants.
Wirkmechanismus
The mechanism of action of Amides, C8-18, N,N-bis(hydroxyethyl) primarily involves their surfactant properties. These compounds reduce the surface tension of liquids, allowing them to act as emulsifiers and dispersants. The hydroxyl groups in the molecule enhance their solubility in water, making them effective in various aqueous formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Amides, C8-18, N,N-bis(methyl)
- Amides, C8-18, N,N-bis(ethyl)
- Amides, C8-18, N,N-bis(propyl)
Uniqueness
Amides, C8-18, N,N-bis(hydroxyethyl) are unique due to the presence of hydroxyl groups, which enhance their solubility in water and their ability to form stable emulsions. This property makes them particularly valuable in applications where water solubility and emulsification are critical .
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C7H15NO3/c1-2-7(11)8(3-5-9)4-6-10/h9-10H,2-6H2,1H3 |
InChI-Schlüssel |
SYPHJTHTISZWPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
